molecular formula C8H14O2 B8512708 Ethyl 3-methylpent-4-enoate CAS No. 7796-71-6

Ethyl 3-methylpent-4-enoate

Cat. No. B8512708
Key on ui cas rn: 7796-71-6
M. Wt: 142.20 g/mol
InChI Key: AUAKFHKYJDJBKI-UHFFFAOYSA-N
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Patent
US08691757B2

Procedure details

To a solution of (E)-but-2-en-1-ol (50 g, 693 mmol) in 1,1,1-triethoxyethane (890 mL 4854 mmol) was added acetic acid (5 g, 83 mmol) at room temperature. The reaction was heated to 125° C. for 4 h. The by-product ethanol was distilled by normal distillation to get crude compound ethyl 3-methylpent-4-enoate (70 g, 71.0%) as color less oil. This was taken to next step without further purification; 1H NMR (DMSO-d6) δ ppm 5.82-5.73 (m, 1H), 5.03-4.92 (m, 2H), 4.08-4.02 (m, 2H), 2.50 (m, 1H), 2.31-2.26 (m, 2H), 1.17 (t, J=8 Hz, 3H), 1.00 (d, J=8 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
890 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)/[CH:2]=[CH:3]/[CH3:4].C(O[C:9]([O:14]CC)([O:11][CH2:12][CH3:13])[CH3:10])C.C(O)(=O)C>>[CH3:4][CH:3]([CH:2]=[CH2:1])[CH2:10][C:9]([O:11][CH2:12][CH3:13])=[O:14]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(\C=C\C)O
Name
Quantity
890 mL
Type
reactant
Smiles
C(C)OC(C)(OCC)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The by-product ethanol was distilled by normal distillation

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OCC)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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